

An In-depth Technical Guide to the Structure and Applications of Oleic-DBCO

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Compound of Interest

Compound Name: *Oleic-DBCO*

Cat. No.: *B8106631*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **Oleic-DBCO**, a bifunctional molecule integrating the properties of oleic acid and a dibenzocyclooctyne (DBCO) group. This unique structure positions **Oleic-DBCO** as a valuable tool in bioconjugation, targeted drug delivery, and the development of advanced therapeutic and diagnostic agents.

Core Structure and Properties

Oleic-DBCO is a chemically synthesized molecule that links the monounsaturated omega-9 fatty acid, oleic acid, to a DBCO moiety. The oleic acid component provides a long, hydrophobic alkyl chain, facilitating interaction with and incorporation into lipid bilayers and other lipophilic environments. The DBCO group is a strained alkyne that is highly reactive towards azide-functionalized molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a form of "click chemistry" that proceeds efficiently without the need for a cytotoxic copper catalyst.^{[1][2]}

Chemical Structure

The IUPAC name for **Oleic-DBCO** is (Z)-N-[3-(2-azatricyclo[10.4.0.0^{4,9}]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]octadec-9-enamide.^[3]

Molecular Formula: C₃₆H₄₈N₂O₂^[4]

CAS Number: 2279951-78-7[4]

Physicochemical Properties

A summary of the key physicochemical properties of **Oleic-DBCO** is presented in Table 1.

Property	Value	Reference(s)
Molecular Weight	540.79 g/mol	
Exact Mass	540.3716	
Purity	>95% (typically)	
Appearance	White to off-white solid or viscous liquid	
Solubility	Soluble in common organic solvents (e.g., DMSO, chloroform, DCM)	
Storage Conditions	Store at -20°C in a sealed, light- and moisture-protected container.	

Synthesis of Oleic-DBCO: A Proposed Experimental Protocol

While specific, detailed synthesis protocols for **Oleic-DBCO** are not readily available in the public domain, a plausible synthetic route involves the activation of oleic acid's carboxylic acid group, followed by conjugation to a DBCO moiety containing a reactive amine. This method is analogous to the synthesis of other fatty acid bioconjugates.

Materials

- Oleic Acid
- N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent
- N-Hydroxysuccinimide (NHS)

- DBCO-amine
- Anhydrous dichloromethane (DCM) or other suitable organic solvent
- Triethylamine (TEA) or other non-nucleophilic base
- Silica gel for column chromatography
- Solvents for chromatography (e.g., hexane, ethyl acetate)

Proposed Synthesis Workflow

Detailed Method

- Activation of Oleic Acid:
 - Dissolve oleic acid and a molar equivalent of N-Hydroxysuccinimide (NHS) in anhydrous dichloromethane (DCM).
 - Cool the solution to 0°C in an ice bath.
 - Add a slight molar excess (e.g., 1.1 equivalents) of N,N'-Dicyclohexylcarbodiimide (DCC) to the solution.
 - Allow the reaction to stir at 0°C for one hour and then at room temperature overnight.
 - The formation of a white precipitate (dicyclohexylurea, DCU) indicates the reaction is proceeding.
 - Filter the reaction mixture to remove the DCU precipitate. The filtrate contains the Oleic Acid-NHS ester.
- Conjugation with DBCO-amine:
 - To the filtrate containing the Oleic Acid-NHS ester, add a molar equivalent of DBCO-amine and a slight molar excess of a non-nucleophilic base such as triethylamine (TEA).
 - Stir the reaction mixture at room temperature for 4-6 hours or until completion, which can be monitored by thin-layer chromatography (TLC).

- Purification:
 - Concentrate the reaction mixture under reduced pressure.
 - Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the pure **Oleic-DBCO**.
 - Characterize the final product by techniques such as NMR and mass spectrometry to confirm its structure and purity.

Applications in Research and Drug Development

Oleic-DBCO is a versatile tool with numerous applications, primarily centered around its ability to participate in copper-free click chemistry.

PROTAC Linker

Oleic-DBCO can be employed as a lipid-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The oleic acid portion of the linker can influence the physicochemical properties of the PROTAC, such as its solubility, cell permeability, and pharmacokinetic profile.

Bioconjugation and Labeling

The DBCO moiety of **Oleic-DBCO** allows for its covalent attachment to any molecule containing an azide group. This enables the labeling of biomolecules, nanoparticles, and surfaces with a lipid tail. For instance, an azide-modified protein or antibody can be conjugated with **Oleic-DBCO** to facilitate its anchoring to a lipid membrane.

Targeted Drug Delivery

The oleic acid component of **Oleic-DBCO** can serve as a targeting ligand for tissues and cells that have a high uptake of fatty acids, such as certain types of cancer cells and the bone marrow. By incorporating **Oleic-DBCO** into drug delivery systems like liposomes or nanoparticles, it is possible to enhance their accumulation at the target site.

Experimental Protocol: Labeling of Azide-Modified Cells with Oleic-DBCO

This protocol describes a general procedure for labeling the surface of cells, which have been metabolically engineered to express azide groups, with **Oleic-DBCO** for applications such as cell tracking or targeted delivery.

Materials

- Azide-labeled cells (prepared, for example, by culturing in the presence of an azido sugar)
- **Oleic-DBCO**
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Phosphate-Buffered Saline (PBS), pH 7.4
- Cell culture medium

Experimental Workflow

Detailed Method

- Preparation of **Oleic-DBCO** Stock Solution:
 - Dissolve **Oleic-DBCO** in anhydrous DMSO to prepare a stock solution of 10 mM.
 - Store the stock solution at -20°C, protected from light and moisture.
- Cell Preparation:
 - Harvest the azide-labeled cells and wash them once with PBS.
 - Resuspend the cells in PBS or a suitable buffer at a concentration of 1-5 x 10⁶ cells/mL.
- Labeling Reaction:
 - Add the **Oleic-DBCO** stock solution to the cell suspension to a final concentration of 10-100 µM. The optimal concentration should be determined empirically.

- Incubate the cells at room temperature or 37°C for 30-60 minutes with gentle agitation.
- Washing:
 - After incubation, pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).
 - Remove the supernatant and wash the cells twice with PBS to remove any unbound **Oleic-DBCO**.
- Analysis:
 - The **Oleic-DBCO** labeled cells are now ready for downstream applications.
 - Labeling can be confirmed by conjugating a fluorescent azide to the DBCO on the cell surface or by using analytical techniques if the **Oleic-DBCO** itself is tagged.

Signaling Pathway Implication: Oleic Acid and the GPR40 Pathway

While **Oleic-DBCO** itself is a synthetic molecule, the oleic acid component is a known endogenous ligand for G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1). The activation of GPR40 by oleic acid triggers downstream signaling cascades that are involved in various physiological processes, including insulin secretion and cancer cell migration. Understanding this pathway can provide insights into the potential biological effects of **Oleic-DBCO**, particularly when it is localized to cell membranes.

GPR40 Signaling Cascade in Pancreatic β -cells

In pancreatic β -cells, the binding of oleic acid to GPR40 activates phospholipase C (PLC). This leads to an increase in intracellular calcium concentration ($[Ca^{2+}]_i$), which in turn activates L-type calcium channels, further increasing calcium influx. The elevated cytosolic calcium is a key trigger for the secretion of insulin.

Conclusion

Oleic-DBCO is a powerful and versatile molecule for researchers in the fields of chemistry, biology, and medicine. Its unique bifunctional structure, combining a lipid-associating oleic acid

tail with a bioorthogonal DBCO handle, opens up a wide range of possibilities for bioconjugation, targeted drug delivery, and the study of biological systems. The experimental protocols and conceptual frameworks provided in this guide are intended to serve as a valuable resource for scientists and professionals seeking to leverage the potential of **Oleic-DBCO** in their research and development endeavors.

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